molecular formula C9H17F3N2O2 B2895425 tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate CAS No. 1909348-60-2

tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate

Cat. No.: B2895425
CAS No.: 1909348-60-2
M. Wt: 242.242
InChI Key: VZUYEEAIRVVMFO-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate: is a chemical compound with the molecular formula C₉H₁₇F₃N₂O₂ and a molecular weight of 242.24 g/mol . It is commonly used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-amino-4,4,4-trifluorobutylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the development of new synthetic methodologies .

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions. It serves as a probe to investigate the binding sites and activity of various enzymes .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is used in the design and synthesis of new drug candidates .

Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the formulation of coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. The pathways involved include binding to the active site of the enzyme and altering its conformation, leading to changes in enzyme activity .

Comparison with Similar Compounds

  • tert-Butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate
  • This compound
  • This compound

Uniqueness: this compound is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and bioavailability, making it a valuable tool in various scientific research applications .

Properties

IUPAC Name

tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F3N2O2/c1-8(2,3)16-7(15)14-5-4-6(13)9(10,11)12/h6H,4-5,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUYEEAIRVVMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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